4-Hydroxy-6-methylcoumarin

Descripción general

Descripción

4-Hydroxy-6-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they are found naturally in many plants. This compound, specifically, has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects .

Mecanismo De Acción

Target of Action

4-Hydroxy-6-methylcoumarin (4-HMC) is a naturally occurring phenolic compound, a derivative of coumarin . It has been found to interact with various targets, including biomolecules, metal ions, and microenvironment polarity .

Mode of Action

The interaction of 4-HMC with its targets is primarily through fluorescence . This property allows it to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Biochemical Pathways

4-HMC affects various biochemical pathways. For instance, it has been found to influence the melanogenesis pathway . This pathway involves the activation of various proteins, including tyrosinase, TRP-1, TRP-2, and MITF .

Pharmacokinetics

It is known that coumarin compounds, including 4-hmc, undergo conjugation reactions catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver .

Result of Action

The molecular and cellular effects of 4-HMC’s action are diverse. For instance, it has been found to promote melanogenesis, leading to increased melanin synthesis . This is achieved through the upregulation of various proteins involved in the melanogenesis pathway .

Action Environment

The action, efficacy, and stability of 4-HMC can be influenced by various environmental factors. For instance, it is recommended to handle 4-HMC in a well-ventilated place, avoid contact with skin and eyes, and prevent dust formation . These precautions help to ensure the safe and effective use of 4-HMC.

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-6-methylcoumarin plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It interacts with various enzymes and proteins, influencing their function and activity .

Cellular Effects

This compound has been shown to influence melanogenesis in murine melanoma cells . It impacts cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to changes in gene expression . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxy-6-methylcoumarin can be synthesized through various methods, one of which involves the Pechmann condensation reaction. This reaction typically uses phenols and β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the synthesis can be carried out by reacting 6-methyl-2,4-dihydroxyacetophenone with ethyl acetoacetate under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming more common to enhance yield and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-6-methylcoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Dihydro derivatives.

Substitution: Various substituted coumarins depending on the reagents used

Aplicaciones Científicas De Investigación

4-Hydroxy-6-methylcoumarin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Investigated for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of dyes and as a fluorescent marker in various analytical techniques

Comparación Con Compuestos Similares

4-Hydroxycoumarin: Known for its anticoagulant properties.

6-Methylcoumarin: Shares structural similarities but lacks the hydroxyl group at the 4-position.

7-Hydroxy-4-methylcoumarin: Another hydroxylated derivative with different biological activities.

Uniqueness: 4-Hydroxy-6-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both hydroxyl and methyl groups enhances its potential as a pharmacologically active compound .

Actividad Biológica

4-Hydroxy-6-methylcoumarin (4-HMC) is a derivative of coumarin, a compound known for its diverse biological activities. This article explores the biological activity of 4-HMC, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

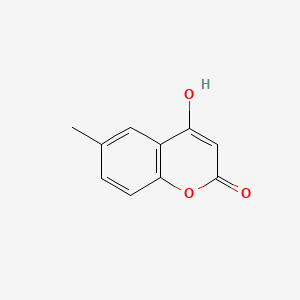

Chemical Structure and Properties

This compound is characterized by its coumarin backbone with a hydroxyl group at the 4-position and a methyl group at the 6-position. This structure contributes to its biological properties and interactions with various biological targets.

Anticoagulant Activity

4-HMC and its derivatives have been extensively studied for their anticoagulant properties. They act as antagonists of vitamin K, specifically targeting vitamin K 2,3-epoxide reductase, which plays a crucial role in the coagulation cascade. This mechanism is similar to that of well-known anticoagulants like warfarin. Studies indicate that certain derivatives exhibit enhanced anticoagulant effects with reduced side effects compared to traditional anticoagulants .

Table 1: Summary of Biological Activities of this compound Derivatives

Anti-inflammatory Effects

Research has demonstrated that 4-HMC exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of 4-HMC has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of 4-HMC on breast cancer cells using the MTT assay, significant reductions in cell viability were observed at concentrations above 50 μM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation .

The biological activities of 4-HMC are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Inhibition of enzymes involved in coagulation and inflammation.

- Signal Transduction Modulation : Alteration of key signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Scavenging free radicals, which contributes to its protective effects against oxidative stress-related diseases .

Propiedades

IUPAC Name |

4-hydroxy-6-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRGBZBGYNIZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715782 | |

| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13252-83-0 | |

| Record name | 4-Hydroxy-6-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 4-Hydroxy-6-methylcoumarin participate in chemical reactions?

A1: this compound readily undergoes Knoevenagel condensation reactions with aldehydes in the presence of a base. This reaction is particularly useful for generating ortho-quinone methides in situ. These reactive intermediates can then participate in hetero-Diels-Alder reactions with electron-rich dienes, such as porphyrins. [, ] This approach allows for the synthesis of diverse coumarin-fused heterocycles with potential applications in materials science and medicinal chemistry.

Q2: What is the significance of using this compound in porphyrin synthesis?

A2: β-Vinyl-meso-tetraphenylporphyrinatozinc(II) reacts with ortho-quinone methides, generated in situ from this compound and paraformaldehyde, to form coumarin-linked porphyrin dyads. [] This hetero-Diels-Alder reaction provides a synthetic route to complex porphyrin architectures. These modified porphyrins may have applications in photodynamic therapy due to their enhanced photophysical properties.

Q3: What are the photophysical characteristics of coumarin-porphyrin dyads synthesized using this compound?

A3: Coumarin-porphyrin dyads exhibit unique photophysical properties compared to their individual components. Research indicates that these dyads possess favorable singlet oxygen quantum yields, triplet lifetimes, and intersystem crossing rates. [] These characteristics are crucial for their potential use as photosensitizers in photodynamic therapy.

Q4: Beyond porphyrins, what other heterocyclic systems can be accessed using this compound?

A4: this compound serves as a valuable building block for various heterocyclic systems. For instance, it reacts with acetic anhydride and perchloric acid to yield the pyranopyran derivative, 2,9-dimethylpyrano[3,2-c][1]benzopyran-4,5-dione. [] This compound can be further transformed into sulfur-containing heterocycles like oxadithiapentalenes and oxatrithiapentalenes through reactions with boron sulfide or phosphorus pentasulfide. These reactions highlight the versatility of this compound in constructing diverse heterocyclic scaffolds.

Q5: Are there any reported biological activities associated with this compound or its derivatives?

A5: While this compound itself has not been extensively studied for biological activity, its close analog, 6-methylcoumarin, has demonstrated interesting effects on melanogenesis. Research indicates that 6-methylcoumarin stimulates melanin synthesis in murine melanoma cells by modulating various signaling pathways, including PKA/CREB, MAPK, AKT/PI3K, and GSK3β/β-catenin. [] This finding suggests potential applications for 6-methylcoumarin and related compounds in pigmentation disorders. Further research is necessary to explore the therapeutic potential of this compound and its derivatives in this context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.